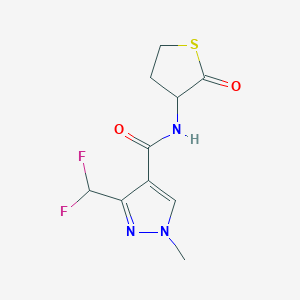
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with butyl, fluoroethyl, and methyl groups, along with an amine functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the butyl group: This step involves the alkylation of the pyrazole ring using butyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced via methyl iodide in the presence of a strong base like sodium hydride.
Formation of the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted pyrazole derivatives with various functional groups.
Hydrolysis: Hydrolyzed products with carboxylic acid or amine functionalities.
Scientific Research Applications
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the fluoroethyl group enhances its binding affinity and selectivity towards certain targets, while the amine functionality allows for hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-(2-chloroethyl)-4-methylpyrazol-3-amine;hydrochloride: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
N-butyl-2-(2-bromoethyl)-4-methylpyrazol-3-amine;hydrochloride: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
N-butyl-2-(2-iodoethyl)-4-methylpyrazol-3-amine;hydrochloride: Similar structure but with an iodoethyl group instead of a fluoroethyl group.
Uniqueness
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride stands out due to the presence of the fluoroethyl group, which imparts unique chemical and biological properties. The fluoroethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C10H19ClFN3 |
|---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-3-4-6-12-10-9(2)8-13-14(10)7-5-11;/h8,12H,3-7H2,1-2H3;1H |
InChI Key |
ZPGRHIGZJTUYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=NN1CCF)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12231780.png)
![5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12231799.png)
![2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B12231812.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12231832.png)
![1-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12231839.png)
![3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231846.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12231851.png)
![8-[(2-Methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12231855.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12231865.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide](/img/structure/B12231870.png)
![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12231872.png)
![N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12231877.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-2-carboxamide](/img/structure/B12231879.png)
